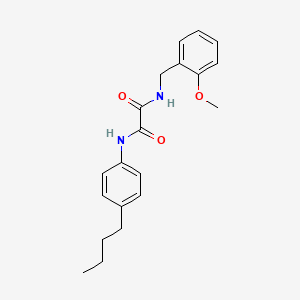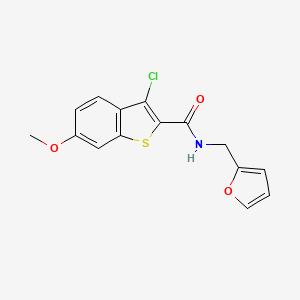![molecular formula C22H14FN3OS B4726803 N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-cyano-2-fluorobenzamide](/img/structure/B4726803.png)
N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-cyano-2-fluorobenzamide
説明
N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-cyano-2-fluorobenzamide, commonly known as BFA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFA-1 belongs to the class of benzamide derivatives and is a potent inhibitor of certain enzymes that play a crucial role in various cellular processes.
科学的研究の応用
BFA-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. BFA-1 has been shown to inhibit the activity of certain enzymes such as PARP-1 and tankyrase, which are involved in DNA repair and telomere maintenance, respectively. Inhibition of these enzymes has been linked to the induction of cell death in cancer cells and the reduction of inflammation in various diseases. BFA-1 has also been shown to exhibit neuroprotective effects by inhibiting the activity of certain enzymes that are involved in neuronal cell death.
作用機序
BFA-1 exerts its effects by inhibiting the activity of certain enzymes such as PARP-1 and tankyrase. PARP-1 is an enzyme that plays a crucial role in DNA repair, and its inhibition by BFA-1 leads to the accumulation of DNA damage and the induction of cell death in cancer cells. Tankyrase is an enzyme that is involved in telomere maintenance, and its inhibition by BFA-1 leads to the destabilization of telomeres and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
BFA-1 has been shown to exhibit potent anti-cancer and anti-inflammatory effects in various preclinical studies. BFA-1 has been shown to induce cell death in cancer cells by inhibiting the activity of PARP-1 and tankyrase. BFA-1 has also been shown to reduce inflammation by inhibiting the activity of certain enzymes that are involved in the inflammatory response. BFA-1 has been shown to exhibit neuroprotective effects by inhibiting the activity of certain enzymes that are involved in neuronal cell death.
実験室実験の利点と制限
BFA-1 has several advantages for lab experiments, including its potency, specificity, and selectivity for certain enzymes. BFA-1 has been shown to exhibit potent effects at low concentrations, making it a valuable tool for studying the role of certain enzymes in various cellular processes. However, BFA-1 also has some limitations, including its potential toxicity and off-target effects. Careful consideration should be given to the concentration and duration of BFA-1 treatment in lab experiments to minimize potential toxicity and off-target effects.
将来の方向性
There are several future directions for research on BFA-1, including its potential therapeutic applications in various diseases, the identification of its molecular targets, and the development of more potent and selective derivatives. BFA-1 has shown promising results in preclinical studies as a potential anti-cancer and anti-inflammatory agent, and further studies are needed to evaluate its safety and efficacy in clinical trials. The identification of the molecular targets of BFA-1 will provide valuable insights into its mechanism of action and potential therapeutic applications. The development of more potent and selective derivatives of BFA-1 may lead to the development of more effective therapies for various diseases.
特性
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-4-cyano-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3OS/c23-18-11-15(12-24)7-10-17(18)21(27)25-13-14-5-8-16(9-6-14)22-26-19-3-1-2-4-20(19)28-22/h1-11H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEXETAIPCWSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=C(C=C(C=C4)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-6-ethyl-2H-chromen-2-one](/img/structure/B4726722.png)

![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B4726735.png)
![1-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B4726743.png)
![2-(3-pyridinyl)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4726747.png)
![4-(ethylsulfonyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4726755.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4726759.png)
![2-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B4726761.png)

![1-(2,3-dimethylphenyl)-5-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4726768.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4726769.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4726777.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4726778.png)
